4-Amino-4-[4-(2-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile
Description
4-Amino-4-[4-(2-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile (CAS: 344276-36-4) is a structurally complex compound featuring a 1,3-butadiene-1,1,3-tricarbonitrile core substituted with an amino group and a 4-(2-chlorophenyl)piperazino moiety. Its molecular formula is C₁₇H₁₅ClN₆, with a molar mass of 338.79 g/mol . Key properties include a predicted density of 1.345 g/cm³, boiling point of 503.0±50.0 °C, and pKa of 4.48±0.40 .
Properties
IUPAC Name |
(3E)-4-amino-4-[4-(2-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6/c18-15-3-1-2-4-16(15)23-5-7-24(8-6-23)17(22)14(12-21)9-13(10-19)11-20/h1-4,9H,5-8,22H2/b17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMLWPJKBUISPU-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=C(C=C(C#N)C#N)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)/C(=C(\C=C(C#N)C#N)/C#N)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Amino-4-[4-(2-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile (CAS: 1164531-01-4) is a synthetic compound that has attracted attention for its potential biological activities. Its molecular formula is C17H15ClN6, and it has a molecular weight of 338.79 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C17H15ClN6 |
| Molecular Weight | 338.79 g/mol |
| IUPAC Name | (3E)-4-amino-4-[4-(2-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile |
| Density | 1.345 g/cm³ (predicted) |
| Boiling Point | 503.0 °C (predicted) |
The compound's biological activity is primarily attributed to its structural features, particularly the piperazine ring and the tricarbonitrile moiety. These components are known to interact with various biological targets, including enzymes and receptors.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antibacterial Activity : Studies have shown that derivatives of piperazine exhibit significant antibacterial properties against various strains including Salmonella typhi and Bacillus subtilis . The presence of the chlorophenyl group enhances this activity.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. For instance, related compounds demonstrated strong inhibition with IC50 values significantly lower than standard inhibitors .
- Anticancer Potential : The tricarbonitrile group is associated with anticancer properties. Research into similar compounds suggests they may induce apoptosis in cancer cells through various pathways .
Case Study 1: Antibacterial Activity
A recent study synthesized several piperazine derivatives and assessed their antibacterial efficacy. Among these, compounds containing the chlorophenyl moiety exhibited moderate to strong activity against Salmonella typhi with an IC50 value of approximately 5 µM . This suggests that modifications to the piperazine structure can enhance antibacterial properties.
Case Study 2: Enzyme Inhibition
In a comparative analysis of urease inhibitors, derivatives of the compound showed promising results with IC50 values ranging from 0.63 to 6.28 µM . This positions them as potential candidates for further development in treating conditions associated with urease activity.
Research Findings
A comprehensive review of literature reveals that compounds similar to this compound have been extensively studied for their diverse biological activities:
- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties that could mitigate oxidative stress in biological systems .
- Cytotoxicity Studies : Investigations into cytotoxic effects on cancer cell lines have indicated that certain derivatives can inhibit cell proliferation effectively .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are compared based on substituent variations, physicochemical properties, and inferred biological implications:
4-Amino-4-[4-(3-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile (CAS: 338794-96-0)
- Molecular Formula : C₁₇H₁₅ClN₆
- Molecular Weight : 338.8 g/mol .
- Key Differences : The chlorine substituent is at the 3-position on the phenyl ring instead of the 2-position.
- Properties: XLogP3: 2.2 (indicating slightly lower lipophilicity than the 2-chloro analog) . Hydrogen bond donors/acceptors: 1/6, identical to the 2-chloro compound .
4-Amino-4-[4-(4-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile (CAS: 1164531-01-4)
- Molecular Formula : C₁₇H₁₅ClN₆ .
- Key Differences : Chlorine is at the 4-position on the phenyl ring.
- Implications : The para-substitution may enhance symmetry and reduce steric hindrance compared to ortho (2-chloro) or meta (3-chloro) isomers. This could improve crystallinity or alter pharmacokinetic profiles.
4-Amino-4-[4-(6-chloro-2-pyridinyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile (CAS: 338794-99-3)
- Molecular Formula : C₁₆H₁₄ClN₇ .
- Molecular Weight : 339.79 g/mol .
- Key Differences : The benzene ring is replaced with a 6-chloro-2-pyridinyl group.
- This modification could enhance solubility in polar solvents or alter target selectivity in biological systems.
2-Amino-4-(4-hydroxyphenyl)-1,3-butadiene-1,1,3-tricarbonitrile
- Molecular Formula : C₁₃H₈N₄O .
- Molecular Weight : 236.23 g/mol .
- Key Differences: Lacks the piperazino group and features a 4-hydroxyphenyl substituent instead of chlorophenyl.
- Implications: The hydroxyl group increases polarity (higher topological polar surface area: 104 Ų vs.
Comparative Data Table
* Assumed identical to other C₁₇H₁₅ClN₆ analogs.
Key Implications of Structural Variations
Aromatic System : Pyridine-containing analogs (e.g., 6-chloro-2-pyridinyl) exhibit distinct electronic profiles due to the nitrogen atom, which may enhance interactions with metal ions or acidic residues in biological targets .
Q & A
Q. Key Reaction Conditions :
| Parameter | Optimal Range |
|---|---|
| Solvent | Dichloromethane, acetonitrile |
| Base | Triethylamine |
| Temperature | 25–80°C |
| Catalysts | Palladium (for cross-coupling steps) |
Basic: What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, especially distinguishing aromatic (e.g., 2-chlorophenyl) and aliphatic (e.g., piperazine) regions .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ peak at m/z 454.4) .
- X-ray Crystallography : Resolve stereochemistry and bond angles, as demonstrated for structurally similar pyridine-3,5-dicarbonitrile derivatives .
Q. Example SAR Table :
| Modification | Biological Activity (5-HT₂A IC₅₀) |
|---|---|
| 2-Chlorophenyl | 12 nM |
| 3-Methoxyphenyl | 85 nM |
| 4-Fluorophenyl | 45 nM |
Basic: What are the primary applications of this compound in medicinal chemistry research?
Methodological Answer:
- Neurological Disorders : Investigate modulation of serotonin (5-HT) and dopamine receptors due to the piperazine moiety’s affinity for GPCRs .
- Anticancer Studies : Assess apoptosis induction in glioblastoma cells via mitochondrial pathway activation (e.g., caspase-3/7 assays) .
- Tool Compound : Use radiolabeled derivatives (e.g., [¹¹C]-isotopologs) for PET imaging of receptor density .
Advanced: How can researchers address challenges in scaling up synthesis without compromising yield?
Methodological Answer:
- Flow Chemistry : Optimize exothermic reactions (e.g., heterocyclization) using microreactors to improve heat dissipation .
- Catalyst Recycling : Employ immobilized palladium catalysts for Suzuki-Miyaura couplings to reduce metal leaching .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor intermediate formation and adjust reaction parameters dynamically .
Q. Scalability Data :
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Yield | 65% | 58% |
| Purity | 97% | 94% |
Basic: What safety and handling protocols are critical for this compound?
Methodological Answer:
- Toxicity Mitigation : Use fume hoods due to potential cyanide release from tricarbonitrile degradation .
- Storage : Store at –20°C under argon to prevent hydrolysis of the piperazine ring .
- Waste Disposal : Neutralize with 10% aqueous KMnO₄ before disposal to oxidize reactive nitriles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
